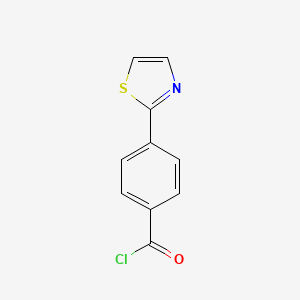

4-(1,3-Thiazol-2-YL)benzoyl chloride

Description

Significance of Thiazole-Containing Scaffolds in Modern Chemical Research

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. googleapis.comresearchgate.netrsc.org Its aromatic nature and the presence of heteroatoms allow for a variety of chemical interactions, making it a key component in numerous biologically active compounds. googleapis.com Thiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. rsc.orgsciencescholar.us The structural rigidity and potential for diverse substitutions on the thiazole ring make it an attractive building block for the design of novel therapeutic agents and functional materials. researchgate.net The development of environmentally benign synthetic approaches for thiazole derivatives continues to be an active area of research. ijcmas.com

Role of Acyl Chlorides, Specifically Benzoyl Chloride Derivatives, in Synthetic Methodologies

Acyl chlorides, and specifically benzoyl chloride derivatives, are highly valuable reagents in organic synthesis due to their reactivity as acylating agents. masterorganicchemistry.com The presence of the electron-withdrawing chlorine atom activates the carbonyl group, making it highly susceptible to nucleophilic attack. This reactivity allows for the efficient formation of esters, amides, and ketones through reactions with alcohols, amines, and organometallic reagents, respectively. masterorganicchemistry.comlibretexts.org Benzoyl chloride and its substituted analogues are fundamental in the production of a wide array of chemicals, including dyes, pharmaceuticals, and polymers. google.comcommonorganicchemistry.com The conversion of carboxylic acids to their corresponding acyl chlorides, often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, is a foundational transformation in organic synthesis. researchgate.netcommonorganicchemistry.com

Research Context of 4-(1,3-Thiazol-2-YL)benzoyl chloride within Heterocyclic and Aromatic Chemistry

The compound this compound exists at the intersection of thiazole and benzoyl chloride chemistry. Its structure, featuring a thiazole ring directly attached to a benzoyl chloride moiety, presents a bifunctional molecule with distinct reactive sites. This arrangement allows for sequential or orthogonal chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules. Research involving such compounds often focuses on the development of novel pharmaceuticals, agrochemicals, or materials where the combined electronic and structural features of both the thiazole and the substituted benzene (B151609) ring are crucial for the desired properties and function. The synthesis of this compound typically involves the preparation of the corresponding carboxylic acid, 4-(1,3-thiazol-2-yl)benzoic acid, followed by its conversion to the acyl chloride. researchgate.netrsc.org

Structure

3D Structure

Properties

CAS No. |

257876-09-8 |

|---|---|

Molecular Formula |

C10H6ClNOS |

Molecular Weight |

223.68 g/mol |

IUPAC Name |

4-(1,3-thiazol-2-yl)benzoyl chloride |

InChI |

InChI=1S/C10H6ClNOS/c11-9(13)7-1-3-8(4-2-7)10-12-5-6-14-10/h1-6H |

InChI Key |

KYKTXCJYKKOKSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CS2)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 1,3 Thiazol 2 Yl Benzoyl Chloride

Classical and Contemporary Synthetic Routes to 4-(1,3-Thiazol-2-YL)benzoyl chloride

The preparation of this compound relies on established and modern organic synthesis techniques. These routes are designed to efficiently construct the target molecule from more accessible starting materials.

The most direct route to this compound is the chlorination of the corresponding carboxylic acid, 4-(1,3-thiazol-2-yl)benzoic acid. This transformation is a standard procedure in organic chemistry for the preparation of acyl chlorides. Thionyl chloride (SOCl₂) is the most commonly employed reagent for this purpose, often with a catalytic amount of N,N-dimethylformamide (DMF). google.comdoubtnut.com

The reaction involves refluxing the carboxylic acid in an excess of thionyl chloride. The excess reagent can also serve as the solvent. The reaction proceeds with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. doubtnut.com After the reaction is complete, the excess thionyl chloride is removed, typically by distillation, to yield the crude benzoyl chloride product. google.comgoogle.com

General Reaction Scheme:

C₁₀H₇NO₂S + SOCl₂ → C₁₀H₆ClNOS + SO₂ + HCl

| Reagent | Catalyst | Solvent | Conditions | Outcome |

| Thionyl chloride (SOCl₂) | DMF (catalytic) | Neat or DCM | Reflux, 2-6 hours | High yield of acyl chloride google.comijcmas.com |

| Oxalyl chloride ((COCl)₂) | DMF (catalytic) | Aprotic (e.g., DCM, THF) | Room Temperature | Clean reaction, gaseous byproducts |

| Phosphorus pentachloride (PCl₅) | None | Aprotic (e.g., Chloroform) | Reflux | Effective, solid byproduct (POCl₃) |

The core structure of the target molecule can be assembled using condensation and cyclization reactions, with the Hantzsch thiazole (B1198619) synthesis being a prominent method. researchgate.net This approach involves the reaction of an α-haloketone with a thioamide. To synthesize the 4-(1,3-thiazol-2-yl)benzoyl moiety, one could start with a derivative of 4-acetylbenzoic acid.

A plausible pathway begins with the bromination of 4-acetylbenzoic acid to form 4-(2-bromoacetyl)benzoic acid. This α-haloketone can then be reacted with thioformamide in a cyclocondensation reaction to form the thiazole ring directly attached to the benzoic acid moiety. nih.gov

Hantzsch Thiazole Synthesis Example:

Halogenation: 4-acetylbenzoic acid is reacted with bromine in a suitable solvent like acetic acid to yield 4-(2-bromoacetyl)benzoic acid.

Cyclocondensation: The resulting α-haloketone is condensed with thioformamide. The nitrogen of the thioamide attacks the carbonyl carbon, and the sulfur attacks the carbon bearing the bromine, leading to the formation of the thiazole ring after dehydration.

Alternative strategies involve the reaction of 2-aminothiophenol derivatives with pyromellitic dianhydride, which can lead to the formation of benzothiazole-substituted benzoic acids under specific conditions. orientjchem.org Although this yields a benzothiazole (B30560), the underlying principle of condensing an amine-bearing thiol with a carboxylic acid derivative illustrates a valid strategy for forming C-N and C-S bonds to create the heterocyclic ring.

The synthesis of the key precursor, 4-(1,3-thiazol-2-yl)benzoic acid, often requires a multi-step pathway starting from simpler, commercially available materials. These pathways provide flexibility in introducing various functional groups.

One such synthetic route can be adapted from methodologies used for similar substituted thiazoles. nih.gov A representative multi-step synthesis is outlined below:

Starting Material: The synthesis can commence with 4-cyanobenzaldehyde.

Thioamide Formation: The aldehyde is converted to the corresponding thioamide, 4-cyanothiobenzamide, through reaction with a sulfurating agent like Lawesson's reagent or by reaction with hydrogen sulfide.

Hantzsch Reaction: The 4-cyanothiobenzamide is then subjected to a Hantzsch thiazole synthesis with a simple α-halocarbonyl compound, such as chloroacetaldehyde, to form 2-(4-cyanophenyl)thiazole.

Hydrolysis: The cyano group (-CN) on the phenyl ring is then hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions. This step yields 4-(1,3-thiazol-2-yl)benzoic acid.

Chlorination: Finally, the synthesized benzoic acid is converted to the target benzoyl chloride using a chlorinating agent like thionyl chloride, as described in section 2.1.1. google.com

This multi-step approach allows for the systematic construction of the molecule, with purification of intermediates at each stage to ensure the final product's purity.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of reagents, catalysts, solvents, reaction temperature, and time.

For the conversion of the carboxylic acid to the acyl chloride, the choice of chlorinating agent is significant. While thionyl chloride is cost-effective, oxalyl chloride can be used for cleaner reactions at lower temperatures, as its byproducts (CO, CO₂) are gaseous. The use of a catalytic amount of DMF is known to accelerate the reaction with thionyl chloride. google.com

| Parameter | Variation | Effect on Yield and Purity | Reference |

| Chlorinating Agent | Thionyl Chloride vs. Oxalyl Chloride | Oxalyl chloride often gives cleaner reactions and easier workup. | reddit.com |

| Catalyst (for SOCl₂) | None vs. DMF | Catalytic DMF significantly increases the reaction rate. | google.com |

| Temperature | Room Temp vs. Reflux | Refluxing ensures the reaction goes to completion, especially with less reactive acids. | google.com |

| Solvent | Neat vs. Aprotic Solvent (DCM) | Using a solvent can help with temperature control and handling of solids. | researchgate.net |

| Purification | Direct Use vs. Distillation | Reduced pressure distillation removes non-volatile impurities, enhancing purity. | google.com |

In the construction of the thiazole ring via the Hantzsch synthesis, greener and more efficient methods have been developed. The use of microwave irradiation can dramatically reduce reaction times and improve yields. bepls.com Similarly, employing environmentally benign solvents like water or polyethylene glycol (PEG) can enhance the sustainability of the process. bepls.com

Industrial Scale Synthesis Considerations for this compound

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several important considerations. The primary goals are to ensure the process is safe, cost-effective, and environmentally sustainable while maintaining high product quality.

Reagent Selection and Cost: For large-scale production, the cost of starting materials and reagents is a major factor. Thionyl chloride is generally preferred over oxalyl chloride due to its lower cost. The availability and cost of the precursor, 4-(1,3-thiazol-2-yl)benzoic acid, are also critical.

Process Safety: The reaction of thionyl chloride with carboxylic acids generates corrosive HCl gas and toxic SO₂ gas. google.com An industrial setup must include robust scrubbing systems to neutralize these off-gases. The highly reactive and moisture-sensitive nature of the final benzoyl chloride product requires handling under inert and dry conditions to prevent degradation.

Reaction Conditions and Equipment: Industrial reactors must be made of materials resistant to corrosive reagents (e.g., glass-lined steel). Efficient heating and stirring are necessary to ensure homogenous reaction conditions and prevent localized overheating. Temperature control is crucial for managing the exothermic nature of the reaction and preventing side reactions.

Workup and Purification: On an industrial scale, purification by distillation under reduced pressure is a common method for acyl chlorides. google.com This requires specialized equipment capable of handling large volumes under vacuum. The process must be designed to minimize waste and allow for the recycling of solvents where possible.

One-Pot Procedures: To improve efficiency and reduce waste, "one-pot" or telescoping synthesis strategies are often developed for industrial applications. google.com This could involve synthesizing the 4-(1,3-thiazol-2-yl)benzoic acid and then, without isolating it, adding the chlorinating agent in the same reactor to produce the final product. This approach can save time, reduce solvent usage, and minimize material losses during transfer and purification steps.

Reactivity and Mechanistic Investigations of 4 1,3 Thiazol 2 Yl Benzoyl Chloride

Nucleophilic Acyl Substitution Reactions of the Benzoyl Chloride Moiety

The primary mode of reactivity for 4-(1,3-thiazol-2-yl)benzoyl chloride is nucleophilic acyl substitution at the carbonyl carbon. masterorganicchemistry.comlibretexts.org The chloride ion is an excellent leaving group, making the compound highly susceptible to attack by a wide range of nucleophiles. youtube.com This class of reaction proceeds via a well-established two-step addition-elimination mechanism, where the nucleophile first attacks the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Subsequently, the carbonyl double bond is reformed, and the chloride ion is expelled, resulting in the substituted product. masterorganicchemistry.comlibretexts.org The reactivity of acid chlorides is the highest among carboxylic acid derivatives, allowing for the synthesis of less reactive derivatives like esters and amides. youtube.com

Formation of Amides and Esters from this compound

The reaction of this compound with primary or secondary amines (aminolysis) or alcohols (alcoholysis) provides a direct and efficient route to the corresponding amides and esters. libretexts.org These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct that is formed. rsc.org

The synthesis of amides is a robust process, and even sterically hindered amines can react to give excellent yields. researchgate.net One-pot procedures, where a carboxylic acid is first converted to the acyl chloride with an agent like thionyl chloride (SOCl₂) and then reacted in situ with an amine, are common and effective. rsc.orgresearchgate.net Similarly, the reaction with alcohols proceeds readily to form esters. libretexts.org The conversion is favorable as the incoming amine or alcohol nucleophile is typically a stronger base than the departing chloride leaving group. masterorganicchemistry.com

| Nucleophile | Product Type | Typical Conditions | Reference |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-Substituted Amide | Inert solvent (e.g., Dichloromethane), Triethylamine (Et₃N) or Pyridine, Room Temperature | rsc.org |

| Secondary Amine (R₂NH) | N,N-Disubstituted Amide | Inert solvent (e.g., Dichloromethane), Triethylamine (Et₃N), Room Temperature | rsc.orgresearchgate.net |

| Alcohol (R-OH) | Ester | Pyridine or other base, Room Temperature or gentle heating | libretexts.org |

| 2-(4-isopropylthiazol-2-yl)ethane-1-amine | Specific Thiazole-containing Amide | Used to synthesize specific heteroaryl thiazole (B1198619) derivatives. | nih.gov |

Reaction with Heteroatom Nucleophiles (N-, O-, S-containing compounds)

Beyond simple amines and alcohols, the benzoyl chloride moiety readily reacts with a variety of other heteroatom nucleophiles.

Nitrogen Nucleophiles : In addition to primary and secondary amines, other nitrogen-containing compounds such as hydrazine (B178648) and its derivatives can act as nucleophiles. Reaction with hydrazine hydrate (B1144303) can lead to the formation of hydrazides, which are versatile intermediates for synthesizing other heterocyclic systems like triazoles. bibliomed.org The reaction with semicarbazide (B1199961) can yield triazolo[1,5-c]quinazolin-2(3H)-one derivatives from analogous benzoxazinone (B8607429) precursors. bibliomed.org

Oxygen Nucleophiles : Water serves as a nucleophile in hydrolysis reactions, converting the acyl chloride back to the parent carboxylic acid, 4-(1,3-thiazol-2-yl)benzoic acid. youtube.com Carboxylate salts can also act as oxygen nucleophiles to form acid anhydrides. masterorganicchemistry.com

Sulfur Nucleophiles : Thiols (R-SH) can react with this compound in a manner analogous to alcohols to produce thioesters. These reactions are also typically performed in the presence of a base. In some contexts, sulfur atoms within a molecule can participate in intramolecular cyclizations, highlighting the reactivity of the acyl chloride group toward sulfur nucleophiles. researchgate.net

Electrophilic and Radical Reactions of the Thiazole Ring and Phenyl Moiety

While the chemistry of this compound is dominated by the acyl chloride group, the two aromatic rings also have potential reactive sites.

Electrophilic Substitution : The thiazole ring is capable of undergoing electrophilic substitution, although its reactivity is generally intermediate between that of the more reactive thiophene (B33073) and the less reactive pyridine. slideshare.net The presence of electron-donating groups on the thiazole ring can facilitate reactions like bromination, which the unsubstituted thiazole is resistant to. slideshare.net Conversely, the phenyl ring is substituted with the electron-withdrawing benzoyl chloride group and the thiazole ring, both of which are deactivating towards electrophilic aromatic substitution and will direct incoming electrophiles primarily to the meta-position relative to the carbonyl group.

Radical Reactions : Specific studies on radical reactions involving this compound are not widely documented. However, related benzoyl structures can participate in radical reactions. For instance, manganese(III)-mediated radical reactions between 2-benzoyl-1,4-benzoquinones and 1,3-dicarbonyl compounds have been reported. nih.gov It is plausible that under specific radical-generating conditions, the phenyl or thiazole rings could undergo reactions, but these are not characteristic transformations for this compound class.

Oxidative and Reductive Transformations Involving this compound

The functional groups within this compound present sites for both oxidation and reduction.

Oxidative Transformations : The sulfur atom in the thiazole ring is a potential site for oxidation. In related thiazolidinone systems, the sulfur can be oxidized to form ring-bound sulfoxides or sulfones. google.com Photochemically mediated oxidative ring contraction has also been observed in related 1,2,6-thiadiazines. hw.ac.uk

Reductive Transformations : The benzoyl chloride group can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce carboxylic acid derivatives, including acyl chlorides, to primary alcohols. libretexts.org The use of milder or sterically hindered reducing agents could potentially yield the corresponding aldehyde, though this intermediate is often difficult to isolate as it is more reactive than the starting material. libretexts.org In some cases, reagents like hydrazine hydrate can act as a reducing agent, causing cleavage of C-S bonds in related benzothiazine structures. researchgate.net

Mechanistic Studies of Key Chemical Transformations

The most significant and well-studied transformations of this compound are its nucleophilic acyl substitution reactions. The mechanism for these reactions is a cornerstone of organic chemistry. masterorganicchemistry.comyoutube.com

The process begins with the addition of a nucleophile (e.g., an amine or alcohol) to the electrophilic carbonyl carbon of the benzoyl chloride. libretexts.org This step breaks the C=O pi bond and forms a new bond between the nucleophile and the carbon, resulting in a transient, negatively charged tetrahedral intermediate. masterorganicchemistry.com

The second step is the elimination of the leaving group. masterorganicchemistry.com The tetrahedral intermediate collapses, reforming the stable C=O double bond. This process is accompanied by the expulsion of the chloride ion, which is a very stable anion and thus an excellent leaving group. masterorganicchemistry.comyoutube.com If the nucleophile was neutral (like an alcohol or amine), a final deprotonation step, often facilitated by a base like pyridine, yields the neutral amide or ester product and a salt (e.g., pyridinium (B92312) chloride). libretexts.orgrsc.org This addition-elimination pathway is distinct from the single-step Sₙ2 mechanism. libretexts.org

While specific mechanistic studies detailing enzymatic or complex catalytic reactions of this compound are specialized, the fundamental reactivity of its benzoyl chloride group follows this predictable and well-documented pathway. google.com

Derivatization Strategies and Synthesis of Advanced Scaffolds from 4 1,3 Thiazol 2 Yl Benzoyl Chloride

Construction of Complex Amide Derivatives

The most direct derivatization of 4-(1,3-thiazol-2-yl)benzoyl chloride is its reaction with primary or secondary amines to form the corresponding N-substituted benzamides. This acylation reaction is a cornerstone of its utility, allowing the thiazole-benzoyl scaffold to be linked to a vast array of other molecular fragments, including other heterocyclic systems, alkyl chains, and aromatic groups.

The synthesis is typically carried out by treating the amine with this compound in an appropriate solvent, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. This method has been used to synthesize a variety of hybrid molecules where the amide linkage is crucial for the final structure. For instance, new acetamide (B32628) derivatives featuring a 4-(2-phenylthiazol-4-yl)phenyl scaffold have been synthesized through a multi-step process that involves the formation of an amide bond using chloroacetyl chloride. researchgate.net Similarly, dipeptides have been synthesized using coupling reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), showcasing another efficient method for amide bond formation. nih.gov

The synthesis of 4-benzyl-1,3-thiazole derivatives with carbalkoxy amino or aryl amino side chains at the second position further illustrates the use of amide bond formation to create complex structures. nih.gov These examples highlight the robustness of amide bond formation as a key strategy for elaborating the 4-(1,3-thiazol-2-yl)benzoyl core into more complex and potentially bioactive molecules.

Table 1: Representative Amide Synthesis from an Acyl Chloride

| Amine | Product | Reaction Type |

|---|---|---|

| Primary/Secondary Amine | N-Substituted Amide | Acylation |

| Amino Acid | Peptide Linkage | Acylation |

| Hydrazine (B178648) | Hydrazide | Acylation |

Incorporation into Diverse Heterocyclic Systems

The 4-(1,3-thiazol-2-yl)benzoyl moiety can be integrated into a variety of other heterocyclic rings, leading to the creation of novel scaffolds with potential applications in drug discovery. This is often achieved through multi-step sequences where the initial product of the benzoyl chloride is a key intermediate for subsequent cyclization reactions.

Thiazolidin-4-ones are an important class of sulfur-containing heterocycles. nih.gov While direct synthesis from this compound is not typical, the chloride can serve as a starting point for their construction. A common pathway involves a three-component reaction of an amine, a carbonyl compound, and thioglycolic acid. nih.gov

A plausible synthetic route starting from this compound would first involve its conversion to a key intermediate. For example, reaction with thiosemicarbazide (B42300) would yield N-(4-(thiazol-2-yl)benzoyl)thiosemicarbazide. This intermediate can then undergo cyclization with reagents like ethyl chloroacetate (B1199739) to form a thiazolidin-4-one ring. sysrevpharm.orgresearchgate.net

Further functionalization of the thiazolidinone ring is commonly achieved at the 5-position via Knoevenagel condensation with various aromatic aldehydes. ijsrst.comrsc.orgresearchgate.net This reaction, often catalyzed by bases like piperidine (B6355638) or environmentally benign catalysts such as tannic acid or baker's yeast, introduces a 5-arylidene substituent, adding another layer of molecular diversity. ijsrst.comrsc.org The synthesis of 5-arylidene-2,4-thiazolidinediones is of considerable interest due to the biological activities of these products. ijsrst.com

The 4-(1,3-thiazol-2-yl)benzoyl scaffold is readily incorporated into 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings. The key intermediate for these syntheses is 4-(1,3-thiazol-2-yl)benzohydrazide, which can be easily prepared by reacting the parent benzoyl chloride with hydrazine hydrate (B1144303).

1,3,4-Oxadiazoles: The most common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazine intermediates. researchgate.netrsc.org Starting with 4-(1,3-thiazol-2-yl)benzohydrazide, acylation with a second acid chloride would produce an unsymmetrical N,N'-diacylhydrazine. This intermediate can then be cyclized using a variety of dehydrating agents, such as phosphorus oxychloride (POCl₃), thionyl chloride, or polyphosphoric acid, to yield the desired 1,3,4-oxadiazole ring. researchgate.netrsc.orgrsc.org Alternative one-pot methods involve reacting the hydrazide with carboxylic acids in the presence of coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov

1,3,4-Thiadiazoles: Several routes exist for the synthesis of 1,3,4-thiadiazoles from the 4-(1,3-thiazol-2-yl)benzoyl framework.

From Hydrazides: 4-(1,3-thiazol-2-yl)benzohydrazide can be reacted with carbon disulfide (CS₂) in an alkaline medium. The resulting dithiocarbazate intermediate undergoes intramolecular cyclization upon acidification to form a 5-thiol-substituted 1,3,4-thiadiazole. nih.gov

From Thiosemicarbazides: The benzohydrazide (B10538) can be converted to the corresponding thiosemicarbazide by reaction with an isothiocyanate or by reacting the acid itself with thiosemicarbazide in the presence of a dehydrating agent like POCl₃. jocpr.commdpi.com This thiosemicarbazide intermediate is then cyclized, often under acidic conditions, to afford the 2-amino-substituted 1,3,4-thiadiazole. nih.govptfarm.plsbq.org.br The choice of cyclizing agent (e.g., acid vs. base) can be crucial for regioselectivity. acs.org

From Hydrazonoyl Halides: A multi-step pathway can be employed where the starting benzoyl chloride is first converted into a hydrazonoyl chloride derivative. Subsequent reaction with a sulfur source, such as potassium thiocyanate, leads to the formation of the 1,3,4-thiadiazole ring. jocpr.com

Table 2: Synthesis of Oxadiazoles and Thiadiazoles from a Hydrazide Intermediate

| Intermediate | Reagent(s) | Product Heterocycle |

|---|---|---|

| N,N'-Diacylhydrazine | POCl₃, SOCl₂, PPA | 1,3,4-Oxadiazole |

| Hydrazide | 1. CS₂/KOH; 2. H⁺ | 1,3,4-Thiadiazole-2-thiol |

| Thiosemicarbazide | H₂SO₄ or POCl₃ | 2-Amino-1,3,4-thiadiazole |

The strategy of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful tool in drug design. acs.org this compound is an excellent starting material for creating such hybrids, where its thiazole-benzoyl core is linked to other heterocyclic systems.

Several classes of thiazole-based hybrid molecules have been developed:

Thiazole-Pyrazoline Hybrids: These can be synthesized by conjugating thiazole (B1198619) moieties with pyrazoline fragments, resulting in unified bioactive scaffolds. acs.org

Thiazole-Azetidinone Hybrids: Novel thiazolyl-azetidinone derivatives have been synthesized from imines of hydrazinyl-thiazoles by reaction with chloroacetyl chloride. nih.gov

Bis-Thiazole Hybrids: The reaction of sulfamethoxazolehydrazonoyl chloride with thiosemicarbazones has been shown to regioselectively produce thiazoles and bis-thiazoles linked to an azo-sulfamethoxazole moiety. nih.gov

Thiazole-1,2,3-Triazole Hybrids: A variety of 1,3,4-thiadiazole, thiazole, and pyridine derivatives containing a 1,2,3-triazole moiety have been synthesized, demonstrating the assembly of multiple heterocyclic systems. nih.gov

These examples underscore the utility of the 4-(1,3-thiazol-2-yl)benzoyl scaffold in constructing complex, multi-heterocyclic architectures. researchgate.netneliti.com

Table 3: Examples of Synthesized Hybrid Heterocyclic Systems

| Hybrid System | Key Synthetic Step |

|---|---|

| Thiazole-Pyrazoline | Cyclocondensation of chalcones with thiosemicarbazide followed by Hantzsch thiazole synthesis. acs.org |

| Thiazole-Azetidinone | Cycloaddition of an imine with chloroacetyl chloride. nih.gov |

| Thiazole-Azo-Sulfamethoxazole | Reaction of hydrazonoyl chloride with thiosemicarbazones. nih.gov |

| Thiazole-Pyridine-Triazole | Multi-step synthesis involving chalcone (B49325) and nicotinic ester intermediates. nih.gov |

Late-Stage Functionalization Approaches Utilizing this compound

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex, drug-like molecules in the final steps of a synthetic sequence, enabling rapid generation of analogs without de novo synthesis. researchgate.netwikipedia.orgnih.govacs.org The high reactivity of the acyl chloride group makes this compound a suitable reagent for LSF.

This approach leverages the ability of the acyl chloride to react chemoselectively with specific functional groups, such as amines or alcohols, that may be present in a complex lead compound. By introducing the 4-(1,3-thiazol-2-yl)benzoyl moiety at a late stage, medicinal chemists can efficiently explore the structure-activity relationship (SAR) associated with this particular substituent. For example, a drug candidate containing a free primary or secondary amine could be readily acylated with this compound to produce a new amide derivative. researchgate.net

The synthesis of the hybrid heterocyclic compounds discussed in section 4.2.3 can be viewed as examples of LSF, where the 4-(1,3-thiazol-2-yl)benzoyl unit is appended to another pre-formed heterocyclic scaffold. This modular approach is highly efficient for building molecular diversity and optimizing the properties of lead compounds.

Regioselectivity and Stereoselectivity in Derivatization Processes

When derivatizing this compound, particularly in the synthesis of complex heterocyclic systems, controlling the selectivity of the reactions is crucial.

Regioselectivity: Regioselectivity becomes important when the reacting partner contains multiple non-equivalent nucleophilic sites. In simple acylations, this compound will typically react with the most nucleophilic atom. For instance, in a molecule containing both an amino group and a hydroxyl group, the more nucleophilic amine will preferentially form an amide bond.

In heterocyclic synthesis, regioselectivity determines which constitutional isomer is formed. For example, the cyclization of an unsymmetrical thiosemicarbazide intermediate can potentially lead to different heterocyclic rings. Studies have shown that the cyclization of thiosemicarbazide intermediates can be directed to selectively form either 2-amino-1,3,4-oxadiazoles or 2-amino-1,3,4-thiadiazoles based on the choice of the cyclizing reagent (e.g., EDC·HCl vs. p-TsCl). acs.org This reagent-based control is a powerful tool for achieving regioselective synthesis.

Stereoselectivity: Stereoselectivity is a key consideration when a new chiral center or a geometric isomer is created during the derivatization process. While the reaction at the acyl chloride itself is not stereogenic, subsequent transformations of its derivatives can be.

Geometric Isomerism: A notable example is the Knoevenagel condensation used to prepare 5-arylidene-thiazolidin-4-ones. This reaction creates an exocyclic double bond at the 5-position of the thiazolidinone ring, which can exist as either Z or E isomers. nih.gov The stereochemical outcome of this condensation is often influenced by the reaction conditions and the nature of the catalyst and substrates.

Enantioselectivity: If this compound or its derivatives are reacted with chiral, non-racemic partners, diastereomeric products can be formed. The synthesis of 2-iminothiazolidines from chiral aziridines has been shown to proceed with high regio- and stereoselectivity. nih.gov While not directly involving the title compound, this demonstrates that stereoselective cyclizations are feasible in related systems and could be applied to derivatives of this compound.

Applications of 4 1,3 Thiazol 2 Yl Benzoyl Chloride and Its Derivatives As Chemical Building Blocks

Utilization in Medicinal Chemistry Research

The thiazole (B1198619) ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and experimental therapeutic agents. nih.gov The utility of 4-(1,3-Thiazol-2-YL)benzoyl chloride lies in its ability to efficiently introduce this valuable thiazole-benzoyl motif into new chemical entities.

As a reactive acylating agent, this compound is an ideal precursor for synthesizing a wide array of potential drug candidates. The acyl chloride functional group readily undergoes nucleophilic acyl substitution with various nucleophiles, such as amines, alcohols, and hydrazines, to form robust amide, ester, and hydrazide bonds, respectively. taylorandfrancis.com This reaction is a cornerstone of medicinal chemistry, enabling the assembly of large, diverse libraries of compounds for biological screening.

For example, reacting this compound with different primary or secondary amines would yield a series of corresponding amides. This approach is fundamental in structure-activity relationship (SAR) studies, where chemists systematically vary the amine component to optimize a compound's interaction with a biological target. The synthesis of 1,3,4-thiadiazole (B1197879) derivatives, which have shown anti-inflammatory properties, has been achieved through the reaction of benzoyl chloride with phenyl hydrazine (B178648), illustrating a similar synthetic strategy. sphinxsai.com

The versatility of this building block allows for its incorporation into a multitude of molecular frameworks designed to address various therapeutic areas.

Table 1: Potential Pharmacologically Active Compounds Derived from this compound

| Compound Class | Rationale for Synthesis | Potential Therapeutic Area |

|---|---|---|

| Thiazolyl-benzoyl Amides | The amide bond is stable and prevalent in pharmaceuticals. Reaction with diverse amine libraries allows for extensive SAR exploration. | Anti-inflammatory, Anticancer, Antiviral |

| Thiazolyl-benzoyl Esters | Esters can be designed as prodrugs, which are metabolized in the body to release the active compound. | Broad-spectrum applications |

| Thiazolyl-benzoyl Hydrazones | Hydrazone derivatives of thiazoles have been investigated for antimicrobial and anticonvulsant activities. | Anti-infective, Neurology |

A pharmacophore is the specific arrangement of molecular features necessary for a drug to interact with its biological target. The thiazole ring and its associated structures are recognized as critical pharmacophores in many drug classes. nih.gov The thiazole moiety can act as a "two-electron donor system" and a "hydrogen binding domain," which are crucial for molecular recognition at a receptor or enzyme active site. rsc.org

Research into anti-inflammatory agents has identified a novel three-point pharmacophore derived from the analysis of the dual COX/LOX inhibitor Darbufelone. nih.gov This pharmacophore explicitly consists of a 1,3-thiazole scaffold and a substituted phenyl carbonyl group, the very essence of the 4-(1,3-Thiazol-2-YL)benzoyl structure. nih.gov The discovery highlights that this specific arrangement is not merely a structural support but is intrinsically responsible for the desired biological interaction. Therefore, this compound serves as a carrier of this pre-validated pharmacophore, allowing for its direct insertion into new molecular designs to create compounds with a high probability of biological activity. nih.gov

Rational drug design relies on understanding the relationship between a molecule's structure and its biological function to create more potent and selective drugs. The 4-(1,3-Thiazol-2-YL)benzoyl scaffold is an excellent starting point for such endeavors. mdpi.com Chemists can rationally design new series of compounds by making targeted modifications to the core structure.

For instance, in the development of novel inhibitors for HIV-1 reverse transcriptase (RT), researchers have designed and synthesized molecules combining thiazole and thiazolidinone moieties. mdpi.com The design process involves creating specific structural features intended to interact with both the polymerase and RNase H active sites of the enzyme. Using a precursor like this compound would allow for the systematic synthesis of derivatives where different chemical groups are attached via the acyl chloride function, enabling a detailed exploration of the target's binding pocket. This approach allows for the fine-tuning of a compound's properties to achieve higher potency and selectivity for a specific biological target, such as bacterial DNA gyrase B or various protein kinases. nih.gov The creation of fused heterocyclic systems, such as thiopyrano[2,3-d]thiazoles, represents another rational design strategy to fix the geometry of the pharmacophore and potentially enhance selectivity. ump.edu.pl

Application in Agrochemical Compound Development

The development of novel pesticides and herbicides is critical for modern agriculture. Heterocyclic compounds, including those containing thiazole and thiadiazole rings, are a major focus of agrochemical research due to their high efficacy and often favorable toxicological profiles. rsc.orgnih.gov

Thiazole-containing compounds are known to possess significant antifungal properties. Benzimidazoles, for example, are an important class of systemic fungicides used to control a wide range of plant diseases. nih.gov The synthesis of novel antifungal agents often involves combining different heterocyclic rings to create hybrid molecules with enhanced activity.

Research has demonstrated the synthesis of complex antifungal compounds starting from benzoate (B1203000) precursors. nih.gov Following this logic, this compound is a highly suitable starting material for developing new fungicides. By reacting it with various heterocyclic amines or alcohols known to contribute to antifungal activity (e.g., triazoles, imidazoles), novel molecular structures can be generated. This modular approach allows for the rapid creation of candidate molecules that combine the proven fungicidal potential of the thiazole ring with other active fragments, leading to new leads for crop protection.

The thiazole scaffold is a key component in a number of commercial and experimental insecticides and herbicides. Optimization studies have led to the discovery of potent insecticidal N-(5-aryl-1,3,4-thiadiazol-2-yl)amides, which are active against sap-feeding pests like aphids and whiteflies. nih.gov The synthesis of these compounds involves the coupling of key heterocyclic amine intermediates with various carboxylic acids. nih.gov this compound, as a reactive form of its corresponding carboxylic acid, is a prime candidate for use in similar synthetic programs to generate new insecticidal leads.

Similarly, in the field of herbicides, novel lead structures based on a 2,3-dihydro ump.edu.plnih.govthiazolo[4,5-b]pyridine scaffold have been developed. beilstein-journals.org A critical step in the synthesis of the final active compounds is the acylation of the scaffold with a suitable acyl chloride. beilstein-journals.org This provides a direct application for this compound, which could be used to introduce the thiazole-benzoyl moiety to the herbicidal scaffold, potentially leading to new compounds with unique modes of action or improved properties.

Table 2: Potential Agrochemical Compounds Derived from this compound

| Compound Class | Rationale for Synthesis | Potential Application |

|---|---|---|

| N-(Heteroaryl)-thiazolylbenzamides | Building on the success of N-heteroaryl amides as insecticides, this class combines the thiazole-benzoyl moiety with other agrochemically relevant heterocycles. nih.gov | Insecticide |

| Thiazolo-pyridine Amides | Acylation of known herbicidal scaffolds like thiazolo[4,5-b]pyridines with the title compound can generate novel derivatives for efficacy testing. beilstein-journals.org | Herbicide |

| Thiazolylbenzoyl-triazoles | Combining the thiazole ring with a triazole moiety, another common fragment in agrochemicals, could lead to synergistic effects. nih.gov | Fungicide, Herbicide |

Precursor for Advanced Material Synthesis

The chemical reactivity of this compound, stemming from its acid chloride functionality, makes it a valuable precursor for the synthesis of advanced materials. Its rigid thiazole and benzene (B151609) rings are desirable structural motifs for creating high-performance polymers. The incorporation of the thiazole heterocycle into polymer backbones can impart unique thermal, mechanical, and electronic properties.

Polymer Chemistry Applications

In polymer chemistry, this compound is primarily utilized as a monomer in polycondensation reactions. This process involves the reaction of the benzoyl chloride group with a suitable co-monomer, typically a diamine, to form a repeating amide linkage, resulting in the formation of polyamides.

The synthesis of aromatic polyamides, or aramids, using acyl chlorides like this compound is a well-established method. These reactions are often carried out at low temperatures in polar aprotic solvents. The resulting thiazole-containing polyamides are known for their exceptional thermal stability and mechanical strength, properties conferred by the rigid aromatic and heterocyclic units in the polymer chain. For instance, aromatic polyamides synthesized from terephthaloyl chloride and various diamines have demonstrated stability at temperatures up to 300°C. scirp.org

Furthermore, the introduction of the thiazole moiety can influence the solubility and processing characteristics of the resulting polymers. Research on polyamides containing a thiazole moiety and sulfur linkages has shown that these structural features can increase the chain packing distance, thereby improving solubility in common organic solvents. researchgate.net This is a significant advantage for the fabrication of films and fibers from these high-performance materials.

The versatility of this compound extends to the synthesis of more complex polymer architectures, such as poly(amide-imide)s (PAIs). These polymers combine the excellent mechanical properties of polyamides with the high thermal resistance of polyimides. PAIs can be synthesized through the polycondensation of a diamine with a diacid-imide, or by the reaction of a diacid containing an imide ring with a diamine in the presence of a phosphorylation agent. researchgate.netrsc.org By using a thiazole-containing monomer like this compound in these synthetic strategies, novel PAIs with enhanced properties can be developed. For example, new chiral poly(amide-imide)s have been synthesized from the polycondensation of 3,5-diamino-N-(thiazole-2-yl)benzamide with various N-trimellitylimido-L-amino acids, yielding polymers with good yields and inherent viscosities. researchgate.net

The table below summarizes the types of polymers that can be synthesized using this compound and the typical properties observed in analogous thiazole-containing polymers.

| Polymer Type | Co-monomer | Key Properties of Analogous Polymers |

| Polyamide (Aramid) | Aromatic Diamines | High thermal stability (stable up to 300-400°C), excellent mechanical strength, improved solubility in polar aprotic solvents. scirp.orgresearchgate.net |

| Poly(amide-imide) | Diamine-imides or Diamines with Diacid-imides | High glass transition temperatures (281-377°C), good thermal stability, film-forming ability, solubility in aprotic solvents. rsc.org |

Other Emerging Material Science Applications

Beyond traditional polymer synthesis, the unique electronic and structural characteristics of the 4-(1,3-thiazol-2-yl)benzoyl moiety suggest its potential in other cutting-edge areas of material science.

One promising application lies in the development of liquid crystalline polymers (LCPs) . The rigid, rod-like structure imparted by the thiazole and benzene rings is a key feature of mesogenic (liquid crystal-forming) molecules. The incorporation of such units into a polymer backbone can lead to materials that exhibit liquid crystalline phases, which are crucial for the production of high-strength fibers and films with a high degree of molecular orientation. Studies on poly(azomethine-ether)s containing thiazole moieties have demonstrated the formation of thermotropic liquid crystalline behavior. ijcmas.com The use of this compound in the synthesis of polyesters or polyamides could similarly lead to novel LCPs with unique phase transitions and processing properties.

Another area of interest is in the field of electroactive polymers . The thiazole ring is an electron-rich heterocycle, and its presence in a conjugated polymer backbone can facilitate charge transport. This makes polymers derived from this compound potential candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of conjugated polymers often involves cross-coupling reactions, and while the benzoyl chloride is primarily used for polycondensation, derivatives of the parent benzoic acid can be employed in such syntheses.

Furthermore, the ability of the thiazole nitrogen to coordinate with metal ions opens up possibilities for the creation of metal-organic frameworks (MOFs) and coordination polymers . By reacting derivatives of 4-(1,3-thiazol-2-yl)benzoic acid with metal salts, porous materials with high surface areas and tailored functionalities could be constructed. These materials have potential applications in gas storage, catalysis, and sensing.

The table below outlines some emerging material science applications for derivatives of this compound.

| Application Area | Relevant Properties of Thiazole-Containing Materials |

| Liquid Crystalline Polymers (LCPs) | Rigid, rod-like molecular structure, potential for thermotropic or lyotropic mesophases. ijcmas.comdtic.mil |

| Electroactive Polymers | Electron-rich thiazole ring, potential for charge transport in conjugated systems. |

| Metal-Organic Frameworks (MOFs) | Coordination ability of the thiazole nitrogen with metal ions, potential for porous structures. |

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-(1,3-Thiazol-2-YL)benzoyl chloride by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the protons on the thiazole (B1198619) ring and the benzene (B151609) ring. The protons on the disubstituted benzene ring would typically appear as two doublets in the aromatic region (δ 7.0-8.5 ppm). The chemical shifts of the thiazole protons are also expected in the aromatic region. For comparison, in a related structure, N-(3-fluorophenyl)benzamide, the aromatic protons appear in the range of δ 6.76-7.80 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound would be characterized by a signal for the carbonyl carbon of the benzoyl chloride group at a downfield chemical shift, typically around 165-170 ppm. For instance, the carbonyl carbon in N-(3-fluorophenyl)benzamide appears at 165.7 ppm. rsc.org The carbons of the thiazole ring are expected around δ 107-174 ppm, as seen in related thiazole structures where signals appear at 174.6, 164.4, and 143.2 ppm. rsc.org The aromatic carbons of the benzene ring would produce several signals in the typical δ 120-140 ppm range.

Predicted NMR Data for this compound

| Spectrum | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H NMR | Aromatic H (Benzene Ring) | ~7.5 - 8.5 |

| Thiazole H (C4-H) | ~7.5 - 8.0 | |

| Thiazole H (C5-H) | ~7.0 - 7.5 | |

| ¹³C NMR | Carbonyl C (C=O) | ~166 - 170 |

| Thiazole C (C2) | ~168 - 172 | |

| Thiazole C (C4, C5) | ~120 - 145 | |

| Aromatic C (Benzene Ring) | ~125 - 140 |

Mass Spectrometry (MS) Techniques (e.g., LC/MS-ESI, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation, which helps to confirm its structure. The compound has a molecular formula of C₁₀H₆ClNOS and a molecular weight of 223.68 g/mol . hxchem.net

LC/MS-ESI: Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC/MS-ESI) is a soft ionization technique that would typically show the protonated molecular ion [M+H]⁺ at m/z 224. In derivatization studies using benzoyl chloride, protonated products are commonly observed via positive electrospray ionization. nih.gov

Fragmentation Analysis: Under collision-activated dissociation conditions in MS/MS, the molecule is expected to fragment in a predictable manner. A primary fragmentation pathway for benzoyl chloride derivatives involves the loss of the chlorine atom to form a stable benzoyl cation. For many benzoylated analytes, the benzoyl fragment at m/z 105 is the most abundant product ion. nih.gov For this compound, the initial fragmentation would likely yield the 4-(1,3-thiazol-2-yl)benzoyl cation. Further fragmentation could involve the cleavage of the thiazole ring.

Predicted Mass Spectrometry Data for this compound

| Technique | Ion | Predicted m/z | Description |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | 224.0 | Protonated Molecular Ion |

| MS/MS | [M-Cl]⁺ | 188.0 | Loss of Chlorine atom |

| [C₇H₅O]⁺ | 105.0 | Benzoyl cation fragment (less likely as primary) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a very strong absorption band characteristic of the carbonyl (C=O) stretching of the acyl chloride.

Key expected absorption bands include:

C=O Stretch: The most prominent peak for an acyl chloride is the carbonyl stretch, which appears at a high frequency, typically in the range of 1770-1815 cm⁻¹. For benzoyl chloride itself, this peak is observed around 1773 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations within the benzene and thiazole rings. researchgate.net

C-Cl Stretch: A strong absorption corresponding to the C-Cl stretch is expected in the fingerprint region, typically around 650-850 cm⁻¹. researchgate.net

C-H Stretch: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. researchgate.net

C=N Stretch: The C=N stretching vibration of the thiazole ring would likely appear in the 1630-1650 cm⁻¹ region. ijcmas.com

Predicted IR Absorption Data for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |

| C=O Stretch | Acyl Chloride | 1770 - 1815 | Strong |

| C=N Stretch | Thiazole | 1630 - 1650 | Medium |

| C=C Stretch | Aromatic/Thiazole | 1450 - 1600 | Medium-Weak |

| C-Cl Stretch | Acyl Chloride | 650 - 850 | Strong |

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction analysis on a single crystal provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and solid-state conformation. While specific crystal structure data for this compound was not found, analysis of closely related structures provides insight into the expected findings.

For example, the crystal structure of N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, which also contains linked thiazole and benzene rings, was solved in the triclinic system. nih.gov In another related molecule, the dihedral angle between a phenyl ring and a benzothiazole (B30560) ring system was found to be 10.45°. nih.gov

For this compound, an X-ray analysis would be expected to reveal:

The relative orientation (dihedral angle) of the thiazole and phenyl rings.

The planarity of the individual ring systems.

The precise bond lengths of the C=O, C-Cl, and bonds within the heterocyclic system.

The intermolecular packing in the crystal lattice, which could be influenced by weak hydrogen bonds or π-π stacking interactions.

Advanced Chromatographic Techniques for Purity Assessment and Separation

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating it from starting materials, by-products, and other impurities.

A typical method for a compound of this nature would involve:

Technique: Reversed-phase HPLC (RP-HPLC).

Stationary Phase: A C18 (octadecylsilyl) column is commonly used for separating moderately polar to nonpolar compounds. jocpr.comrsc.org

Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or water with a formic acid modifier) is often employed to achieve optimal separation. rsc.org

Detection: A UV detector is suitable, as the conjugated phenyl and thiazole rings will absorb UV light strongly at a specific wavelength, likely in the 220-280 nm range. jocpr.com

This HPLC method would produce a chromatogram where the area of the peak corresponding to this compound, relative to the total area of all peaks, provides a quantitative measure of its purity.

Computational and Theoretical Studies of 4 1,3 Thiazol 2 Yl Benzoyl Chloride and Its Derivatives

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for studying derivatives of 4-(1,3-Thiazol-2-YL)benzoyl chloride, which are often investigated for their potential to interact with biological macromolecules.

Research on various thiazole-containing compounds demonstrates their evaluation against a range of protein targets. Docking studies reveal key binding modes and intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are essential for the ligand's affinity to the protein's active site. For instance, studies on thiazolyl-pyrazole derivatives identified compounds with promising binding affinities against the epidermal growth factor receptor (EGFR) kinase. nih.gov Similarly, docking simulations of other heterocyclic derivatives have shown binding energies ranging from -5.48 to -7.02 kcal/mol against various protein targets. pnrjournal.com

The insights from these studies are often summarized in data tables that quantify the binding affinity, typically as a docking score or binding energy in kcal/mol. Lower energy values generally indicate a more stable and favorable interaction.

Table 1: Example of Molecular Docking Scores for Thiazole (B1198619) Derivatives Against Various Protein Targets

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Thiazolyl-Pyrazole Derivative (10a) | EGFR Kinase | -3.4 | Not specified |

| Thiazolyl-Pyrazole Derivative (6d) | EGFR Kinase | -3.0 | Not specified |

| Thiazolyl-Pyrazole Derivative (15a) | EGFR Kinase | -2.2 | Not specified |

| 5-benzyl-4-thiazolinone Derivative (11) | Influenza Neuraminidase | Not specified | TRP178, ARG152, ARG292, ARG371, TYR406 nih.gov |

| 4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzamide (G07) | PA-PB1 Endonuclease | -7.370 | Not specified mdpi.com |

| Tetrazole Derivative (12t) | 1ecl Protein | -6.91 | Not specified pnrjournal.com |

This table is interactive and represents typical data obtained from molecular docking studies.

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules like this compound and its derivatives. These methods provide detailed information on molecular geometry, vibrational frequencies, and the distribution of electrons. bohrium.com

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. researchgate.netresearchgate.net For example, DFT calculations using the B3LYP/6-311G(d,p) method for various thiazole derivatives have determined specific HOMO and LUMO energy values. researchgate.net This analysis helps predict how a molecule will behave in a chemical reaction or interact with a biological receptor.

Mulliken population analysis can also be performed to determine atomic charges, and Molecular Electrostatic Potential (MEP) maps can visualize the electron density distribution, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). bohrium.com

Table 2: Calculated Quantum Chemical Parameters for Thiazole Derivatives (B3LYP/6-311G(d,p) method)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-Amino-4-(p-tolyl)thiazole (APT) | -5.54 | Not specified | Not specified |

| 2-Methoxy-1,3-thiazole (MTT) | -6.27 | Not specified | Not specified |

This table is interactive and showcases representative data from quantum chemical calculations. Data derived from a study on corrosion inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding actual activity data)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and a specific property, such as their biological activity. researchgate.net For derivatives of this compound, QSAR studies help to identify the key physicochemical properties and structural features (known as molecular descriptors) that influence their behavior.

The process involves building a mathematical model using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Artificial Neural Networks (ANN). imist.ma Descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., LogP).

A robust QSAR model is validated using statistical metrics such as the coefficient of determination (R²), the cross-validation coefficient (Q² or R²cv), and an external test set prediction (R²test). nih.govimist.ma For example, a 2D-QSAR study on thiazolinone derivatives identified descriptors like MATS3i (a 2D autocorrelation descriptor) and SpMax5_Bhe (a 2D eigenvalue descriptor) as significant. nih.gov Another study on thiazole derivatives developed models with high predictive power, with one ANN model yielding an R² of 0.98 and an R²test of 0.98. imist.ma These models can then be used to predict the properties of new, unsynthesized compounds, guiding further research and development.

Table 3: Example of Statistical Validation Parameters for QSAR Models of Thiazole Derivatives

| Model Type | Descriptors | R² (training set) | Q² (cross-validation) | R²test (external set) |

|---|---|---|---|---|

| GFA-MLR | MATS3i, SpMax5_Bhe, minsOH, VE3_D | 0.8414 | 0.7680 | Not specified |

| GFA-ANN | MATS3i, SpMax5_Bhe, minsOH, VE3_D | 0.8754 | 0.8753 | Not specified |

| MLR | MR, LogP, ELUMO, J | 0.76 | 0.63 | 0.78 |

This interactive table presents validation data from different QSAR studies, demonstrating model robustness without revealing specific activity data. nih.govimist.ma

Mechanistic Computational Analysis of Reactions Involving the Compound

Computational methods, especially DFT, are invaluable for investigating the mechanisms of chemical reactions. For reactions involving this compound or the formation of its derivatives, these analyses can map out the entire reaction pathway. This includes identifying transition states, intermediates, and calculating the activation energies for each step.

For example, a mechanistic study on the synthesis of thiazolidinone-triazole analogs used DFT to investigate the regiochemistry and mechanism of a cycloaddition reaction. nih.gov The study analyzed the global and local reactivity indices of the reactants and calculated the stability of the transition states. Such analyses can determine whether a reaction proceeds through a stepwise or concerted mechanism and can explain the observed regioselectivity. nih.gov By understanding the energetic landscape of a reaction, chemists can optimize conditions such as temperature, solvent, and catalyst to improve the yield and selectivity of the desired product.

Patent Landscape and Commercial Research Trends

Overview of Patented Synthetic Routes and Applications

The synthetic routes to thiazole- and thiadiazole-containing benzoyl chlorides and their derivatives are subjects of various patents, highlighting their importance as building blocks in medicinal chemistry. These patents often describe multi-step processes starting from more readily available materials.

A notable patent discloses the use of related compounds, such as 4-(2-methyl-1,3-thiazol-4-yl)benzoyl chloride and 4-(1,2,3-thiadiazol-4-yl)benzoyl chloride, in the synthesis of novel thiadiazole derivatives. googleapis.com These derivatives are being investigated for the treatment of neurodegenerative diseases characterized by cytotoxic α-synuclein amyloidogenesis. googleapis.com The general synthetic approach involves the acylation of various amine-containing scaffolds with these benzoyl chloride intermediates. googleapis.com

Another area of significant patent activity involves the synthesis of various thiazole (B1198619) derivatives for diverse applications. For instance, processes for preparing 2-substituted 5-formylthiazoles and other thiazole intermediates have been patented, indicating the broad utility of the thiazole moiety in the chemical industry. google.com While not directly mentioning 4-(1,3-Thiazol-2-YL)benzoyl chloride, these patents cover the fundamental chemical space and synthetic strategies that would be applicable to its production. For example, a patented process for preparing thiazole derivatives mentions the use of benzoyl chloride as a potential chloride anion source in certain reaction steps. google.com

The applications of these patented compounds are predominantly in the pharmaceutical sector. For example, derivatives of 4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride are precursors to Hsp90 inhibitors, which are under investigation for their potential as anticancer agents. The benzoyl chloride group's reactivity allows for its conjugation with various molecular scaffolds to create a diverse library of compounds for biological screening. Furthermore, thiazole and benzothiazole (B30560) derivatives are being explored as DUX4 inhibitors for treating diseases like facioscapulohumeral muscular dystrophy and certain cancers. google.com

The following interactive table summarizes the patented applications of compounds structurally related to this compound.

| Patented Application Area | Specific Target/Disease | Related Compound Mentioned in Patent | Patent Reference |

| Neurodegenerative Diseases | α-synuclein amyloidogenesis | 4-(2-methyl-1,3-thiazol-4-yl)benzoyl chloride, 4-(1,2,3-thiadiazol-4-yl)benzoyl chloride | EP 2094677 B1 googleapis.com |

| Oncology | Hsp90 Inhibition | 4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride | |

| Oncology | Tubulin Polymerization Inhibition | 2-aryl-4-benzoyl-imidazoles (related scaffold) | nih.gov |

| Neuromuscular Disorders/Cancer | DUX4 Inhibition | 2-substituted thiazole and benzothiazole derivatives | WO2024145662A1 google.com |

| General Chemical Synthesis | Intermediate for Insecticides | 2-chloro-5-chloromethyl-thiazole | US20030055229A1 google.com |

Identification of Emerging Commercial Research Directions

The commercial research landscape for thiazole-containing compounds, including those derived from this compound, is increasingly directed towards targeted therapies and precision medicine. The ability of the thiazole ring to act as a versatile scaffold allows for the design of molecules that can interact with specific biological targets with high affinity and selectivity.

One of the most prominent emerging research directions is the development of kinase inhibitors. The thiazole core is a common feature in many approved and investigational kinase inhibitors for the treatment of cancer. sciencescholar.us The structural features of this compound make it an attractive starting material for the synthesis of libraries of potential kinase inhibitors. For example, the FDA-approved drug Dabrafenib, a BRAF inhibitor, contains a thiazole ring, underscoring the therapeutic potential of this heterocycle. sciencescholar.us

Another significant area of commercial interest is the development of agents targeting protein-protein interactions. The unique three-dimensional structure that can be built around the thiazole-benzoyl scaffold allows for the design of molecules that can disrupt pathological protein-protein interactions, which are often implicated in a variety of diseases.

Furthermore, there is a growing interest in the application of thiazole derivatives in the field of neuroinflammation and neurodegeneration. As evidenced by patent literature, the modulation of pathways involved in neurotoxic protein aggregation is a key research focus. googleapis.com The development of novel compounds that can cross the blood-brain barrier and exert their effects within the central nervous system is a major commercial objective.

The following table outlines the emerging commercial research directions for this class of compounds.

| Emerging Research Direction | Therapeutic Target/Application | Rationale |

| Kinase Inhibitors | Oncology, Inflammatory Diseases | Thiazole is a proven pharmacophore in successful kinase inhibitor drugs. sciencescholar.us |

| Modulators of Protein-Protein Interactions | Various Diseases | The rigid and versatile scaffold allows for the design of specific interaction inhibitors. |

| Neuroinflammation and Neurodegeneration | Alzheimer's, Parkinson's | Potential to inhibit pathways of neurotoxic protein aggregation. googleapis.com |

| Antimicrobial Agents | Infectious Diseases | Thiazole derivatives have shown a broad spectrum of antimicrobial activities. ijcmas.com |

Future Research Directions and Open Challenges

Development of More Sustainable and Greener Synthetic Protocols

The traditional synthesis of 4-(1,3-thiazol-2-yl)benzoyl chloride, like other acyl chlorides, typically involves the use of hazardous chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netucla.edugoogle.com These reagents produce toxic byproducts like sulfur dioxide (SO₂) and carbon monoxide/dioxide, respectively, and often require the use of hazardous solvents like dichloromethane. ucla.edugoogle.com A significant future challenge lies in developing greener alternatives that minimize waste and environmental impact.

Future research should prioritize:

Alternative Chlorinating Agents: Investigating solid, safer, and more environmentally benign chlorinating agents is a key goal. Bis(trichloromethyl)carbonate (BTC), also known as triphosgene, has emerged as a safer substitute for phosgene (B1210022) and can be used for the conversion of carboxylic acids to acyl chlorides, generating only CO₂ and HCl as byproducts. researchgate.net Adapting BTC for the synthesis of this compound could offer a significant improvement over traditional methods. Other reagents like cyanuric chloride may also offer viable, greener pathways. researchgate.net

Catalyst-Free and Solvent-Free Conditions: The development of synthetic protocols that operate under solvent-free or aqueous conditions represents a major step forward in green chemistry. bepls.comresearchgate.net Research into microwave-assisted synthesis, for example, has shown promise in accelerating reactions and reducing the need for conventional solvents, sometimes allowing reactions to proceed in water or without any solvent at all. bepls.comresearchgate.net

Flow Chemistry: Continuous flow processes offer enhanced safety, particularly when dealing with hazardous reagents or intermediates. acs.orgacs.org A flow synthesis approach for this compound, potentially generating the chlorinating agent in situ from less hazardous precursors like chloroform (B151607) and oxygen, could minimize risks associated with handling and storing toxic chemicals. acs.orgacs.org This method also allows for better control over reaction parameters, potentially increasing yield and purity. researchgate.netoup.com

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond greener reagents, the exploration of entirely new synthetic routes and catalytic systems is crucial for advancing the chemistry of thiazole-containing compounds.

Advanced Catalytic Systems: The use of novel catalysts can dramatically improve reaction efficiency and selectivity. For the thiazole (B1198619) synthesis portion, developing reusable, heterogeneous catalysts, such as those based on modified natural polymers like chitosan, could simplify product purification and reduce waste. nih.gov For the subsequent derivatization reactions involving this compound, exploring new catalysts for C-C or C-N bond formation can unlock new applications.

Predictive Modeling for New Derivatizations and Applications

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. For this compound, these approaches can accelerate the discovery of new derivatives with desired properties.

In Silico Design and Docking: Thiazole-containing compounds are of significant interest in medicinal chemistry for their roles as anticancer, antimicrobial, and anti-inflammatory agents. nih.govmdpi.comnih.gov Molecular docking studies can predict how derivatives of this compound might interact with biological targets like kinases or enzymes. nih.govmdpi.com By modeling the electronic structure and electrostatic potential maps of virtual compounds, researchers can prioritize the synthesis of derivatives with the highest probability of biological activity, saving significant time and resources. researchgate.netresearchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modeling: By analyzing a dataset of synthesized derivatives and their measured biological activities, QSAR models can be built to correlate specific structural features with function. This allows for the rational design of new molecules with enhanced potency or improved pharmacological profiles. Future research could focus on building robust QSAR models for various therapeutic areas where thiazoles have shown promise. researchgate.net

A summary of potential computational approaches is presented in the table below.

| Modeling Technique | Application for this compound Derivatives | Potential Outcome |

| Molecular Docking | Predict binding affinity and mode of interaction with protein targets (e.g., enzymes, receptors). nih.govmdpi.com | Identification of promising candidates for drug discovery. |

| DFT Calculations | Analyze molecular electronic structure, frontier orbital energies (HOMO-LUMO), and reactivity indices. researchgate.net | Understanding of reaction mechanisms and prediction of reactive sites. |

| QSAR Modeling | Correlate physicochemical properties of derivatives with their biological activity. researchgate.net | Rational design of new derivatives with enhanced potency and selectivity. |

| Molecular Dynamics | Simulate the dynamic behavior and stability of ligand-protein complexes over time. nih.gov | Assessment of the stability of binding interactions predicted by docking. |

Q & A

Q. What are the optimal synthetic conditions for preparing 4-(1,3-thiazol-2-yl)benzoyl chloride from its carboxylic acid precursor?

The synthesis involves refluxing the corresponding carboxylic acid (e.g., 4-(1,3-thiazol-2-yl)benzoic acid) with excess thionyl chloride (SOCl₂) for 3–4 hours under anhydrous conditions. After reflux, excess SOCl₂ is removed via distillation to yield the acid chloride. Immediate use in subsequent reactions (e.g., amide coupling) is recommended to minimize hydrolysis . For structural analogs, glacial acetic acid may be added as a catalyst in refluxing ethanol, though this requires validation for thiazole-substituted derivatives .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- X-ray crystallography : Resolve molecular geometry and confirm substitution patterns (e.g., thiazole ring orientation). SHELX software is widely used for refinement, with R factors < 0.05 indicating high accuracy .

- NMR spectroscopy : Characteristic peaks include δ ~170 ppm (carbonyl carbon, ¹³C NMR) and aromatic proton splitting patterns (¹H NMR).

- FT-IR : Strong C=O stretch near 1770 cm⁻¹ and C-Cl stretch at 750–850 cm⁻¹ .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) using electron ionization (EI) or high-resolution methods .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

Data contradictions may arise from twinning, disorder, or poor crystal quality. Strategies include:

Q. What competing reaction pathways occur during amide synthesis with this compound?

- Hydrolysis : The acid chloride reacts with ambient moisture, forming the carboxylic acid. Mitigate by using dry solvents (e.g., anhydrous pyridine) and inert atmospheres.

- Side reactions : Thiazole ring nitrogens may act as nucleophiles, leading to undesired acylated products. Control via temperature (0–10°C) and stoichiometric excess of the target amine .

- Solvent adducts : Polar aprotic solvents (e.g., DMF) can form stable intermediates; monitor via TLC or LC-MS .

Q. How does the thiazole ring influence the reactivity of this compound in polymer chemistry?

The electron-deficient thiazole ring enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitution. For example, it acts as an initiator in polyacetylene synthesis via reaction with 2-ethynylpyridine, forming conjugated polymers with azo-benzene side chains. Kinetic studies suggest reaction rates are pH-dependent, with optimal yields in anhydrous dichloromethane .

Methodological Considerations

Q. What protocols are recommended for handling moisture-sensitive reactions involving this compound?

Q. How can regioselectivity be controlled in reactions involving the thiazole moiety?

- Steric effects : Bulky substituents on the thiazole nitrogen (e.g., methyl groups) direct electrophiles to the 4-position.

- Electronic effects : Electron-withdrawing groups (e.g., Cl) enhance reactivity at the 2-position. DFT calculations (e.g., Gaussian) can predict reactive sites .

Applications in Drug Discovery

Q. What role does this compound play in antimicrobial agent development?

It serves as a key intermediate in synthesizing thiazole-amide hybrids. For example, coupling with 2-amino-4-phenylthiazole yields derivatives with MIC values < 1 µg/mL against Staphylococcus aureus. Bioactivity correlates with the electron-withdrawing nature of the benzoyl group .

Q. How is computational modeling used to predict the biological activity of its derivatives?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target enzymes (e.g., bacterial dihydrofolate reductase).

- QSAR studies : Correlate Hammett constants (σ) of substituents with antimicrobial IC₅₀ values .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products